1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine
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Overview
Description
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings connected via a methylene bridge, with additional ethyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Methylene Bridge Formation: The two pyrazole rings are connected through a methylene bridge using formaldehyde or other methylene donors under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrazole rings.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: A related compound with a similar pyrazole structure but different substituents.
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Another pyrazole derivative with a methyl group at a different position.
Uniqueness
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine is unique due to its dual pyrazole rings connected by a methylene bridge, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-3-14-5-9(8(2)13-14)6-15-7-10(11)4-12-15/h4-5,7H,3,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAPAUQUJIKTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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